molecular formula C18H24N4O3S2 B2889267 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 1021259-02-8

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2889267
CAS RN: 1021259-02-8
M. Wt: 408.54
InChI Key: HXLWXYUCXDMXAP-UHFFFAOYSA-N
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Description

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3S2 and its molecular weight is 408.54. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Potential

One study investigated derivatives of N-(phenylsulfonyl)acetamide, which share a structural similarity with N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide, for their antimalarial activity. These compounds were found to exhibit promising antimalarial properties, with certain derivatives showing significant inhibitory activity against the Plasmodium falciparum parasite. The study highlighted the potential of these derivatives in antimalarial drug development, suggesting that similar compounds could be explored for their antiviral efficacy, particularly against COVID-19, through molecular docking studies (Fahim & Ismael, 2021).

Antithrombotic Properties

Another area of research focused on the antithrombotic properties of related sulfonamide compounds. These studies demonstrated the effectiveness of certain sulfonamides as thrombin inhibitors, which could prevent blood clots. This line of research suggests that N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide and its derivatives could potentially be developed into new anticoagulant medications, offering alternative treatment options for thrombosis and related cardiovascular conditions (Lorrain et al., 2003).

Neuroprotective and Cognitive Enhancing Effects

Research into 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, which are structurally related to the compound , has shown these derivatives to be potent inhibitors of acetylcholinesterase and amyloid β aggregation. This suggests their potential application in treating neurodegenerative diseases like Alzheimer's. Such compounds, by inhibiting key enzymes and preventing protein aggregation, could offer therapeutic benefits in cognitive disorders, indicating a promising avenue for further research into related sulfonamide compounds for neuroprotection and cognitive enhancement (Umar et al., 2019).

Anticancer Activity

Further studies have explored the anticancer potential of sulfonamide derivatives, particularly against breast cancer. Novel 1,2-dihydropyridines, thiophenes, and thiazoles containing a sulfone moiety have shown significant in vitro anticancer activity. This research underscores the potential of sulfonamide derivatives, including N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide, in the development of new anticancer agents, offering hope for more effective treatments for various types of cancer (Al-Said et al., 2011).

Antimicrobial Properties

Sulfonamide compounds have also been investigated for their antimicrobial properties, with several studies demonstrating their efficacy against a range of bacterial and fungal pathogens. This suggests that compounds like N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide could be developed into new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance (Patel & Agravat, 2009).

properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c23-18(15-16-5-3-13-26-16)20-8-4-14-27(24,25)22-11-9-21(10-12-22)17-6-1-2-7-19-17/h1-3,5-7,13H,4,8-12,14-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLWXYUCXDMXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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